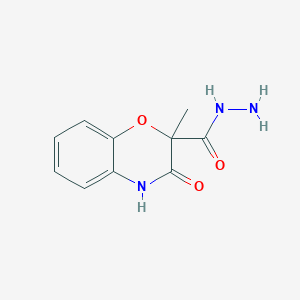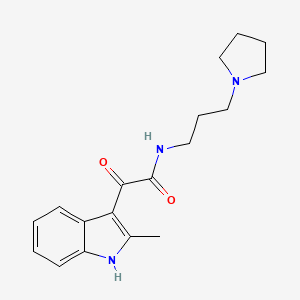
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic scaffolds such as indole or pyrrole derivatives. For instance, a novel compound derived from the indibulin and combretastatin scaffolds was synthesized using a multistep reaction, indicating the complexity and the need for careful planning in the synthesis of such compounds . Another study reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These examples suggest that the synthesis of the compound would likely require a similarly strategic approach, possibly involving condensation reactions and careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic methods, including FT-IR, 1H-NMR, mass spectroscopy, and sometimes confirmed by X-ray crystallography . These techniques provide detailed information about the molecular framework and substitution patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chemical reactions involving related acetamide derivatives can be quite diverse. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants led to the generation of multiple products, showcasing the reactivity of such compounds under oxidative conditions . This suggests that the compound may also undergo various chemical transformations, which could be exploited to modify its structure or enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of halogens or other substituents on the phenyl ring can significantly affect the antioxidant activity of indole derivatives . Similarly, the introduction of different substituents at specific positions can lead to potent and selective biological activities, as seen in the case of kappa-opioid agonists . These findings imply that the physical and chemical properties of "2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide" would be determined by its specific substituents and molecular conformation.
Scientific Research Applications
Synthesis and Characterization
A study by Knaack et al. (2001) detailed the spectroscopic characterization of potent tubulin inhibitors, which are crucial in cancer research. Their work included the synthesis of similar compounds, providing insight into the chemical properties and potential applications in drug development.
Moghadam & Amini (2018) synthesized a novel compound derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic properties. This research contributes to the understanding of structure-activity relationships in drug design.
Antimicrobial Applications
- Research by Anekal & Biradar (2012) and Debnath & Ganguly (2015) explored the synthesis of indole derivatives with significant antimicrobial activities, demonstrating the potential of such compounds in developing new antibacterial and antifungal agents.
Antioxidant Properties
- A study by Gopi & Dhanaraju (2020) focused on synthesizing novel acetamide derivatives and evaluating their antioxidant activity. This research highlights the role of such compounds in combating oxidative stress, which is relevant in various diseases.
Antitumor Agents
- The work by Marchand et al. (2009) involved synthesizing N-aryl(indol-3-yl)glyoxamides as antitumor agents. They investigated structure-activity relationships, contributing valuable data for the development of new cancer therapies.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-16(14-7-2-3-8-15(14)20-13)17(22)18(23)19-9-6-12-21-10-4-5-11-21/h2-3,7-8,20H,4-6,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIPTRYHNPUUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

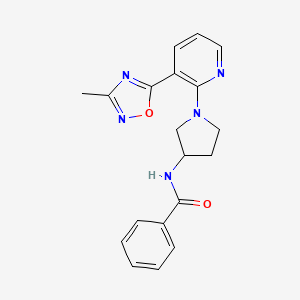
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)
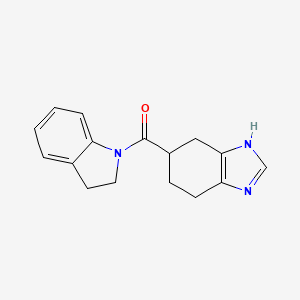
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)
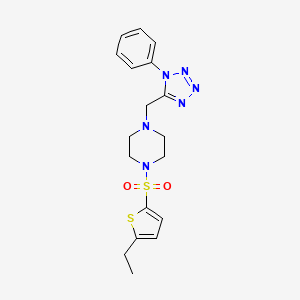
![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)
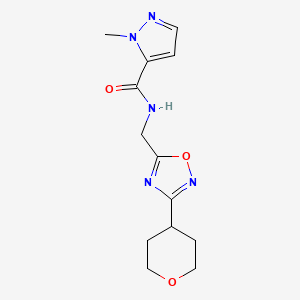

![Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B3001236.png)
